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Ascaphin-2

Cat. No.: B1578189
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Description

Ascaphin-2 is a cationic, alpha-helical antimicrobial peptide (AMP) belonging to the ascaphin family, which was first isolated from the skin secretions of the North American-tailed frog, Ascaphus truei . Like other peptides in this family, it is characterized by its broad-spectrum activity and potential as a next-generation antibiotic candidate, particularly against multidrug-resistant (MDR) pathogens . The principal mechanism of action for ascaphin peptides is membranotrophic, meaning they interact with and disrupt the cell membranes of target cells . Biophysical studies on the closely related Ascaphin-8 confirm that these peptides exhibit high affinity for bacterial membrane models, where they can induce pore formation and alter membrane fluidity, ultimately leading to cell lysis and death . This mechanism offers a significant advantage, as it presents a low probability for target pathogens to develop resistance . Research on ascaphin peptides provides valuable insights into the physicochemical properties that govern peptide activity and specificity, aiding in the rational design of novel antimicrobial agents . This compound is supplied as a lyophilized powder. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GFRDVLKGAAKQFVKTVAGHIANI

Origin of Product

United States

Isolation and Primary Structural Elucidation of Ascaphin 2

Methodologies for Peptide Isolation from Biological Secretions

The isolation of Ascaphin-2 from the complex mixture of biologically active molecules present in frog skin secretions requires a multi-step approach involving the stimulation and collection of the secretions, followed by sophisticated chromatographic techniques to separate the individual peptides.

To obtain the skin secretions containing this compound, a non-lethal stimulation method is employed. The dorsal skin surface of Ascaphus truei is stimulated to induce the release of granular gland contents. This can be achieved through methods such as mild electrical stimulation or the topical application of norepinephrine. researchgate.netnih.gov The secreted material is then carefully collected by washing the skin with a suitable solvent, typically purified water or a mild acidic solution, to be further processed. carlosdavidson.org

Following collection, the crude skin secretion is subjected to purification to isolate the individual peptide components. A common and effective technique for this is reverse-phase high-performance liquid chromatography (RP-HPLC). carlosdavidson.org The collected secretion is first partially purified using Sep-Pak cartridges to remove non-peptidic components. The resulting peptide-rich fraction is then injected into an RP-HPLC system. carlosdavidson.org

The separation is based on the differential hydrophobicity of the peptides. A gradient of increasing organic solvent, such as acetonitrile in aqueous trifluoroacetic acid, is passed through a C18 column. carlosdavidson.orgwaters.commdpi.com Peptides with higher hydrophobicity are retained longer on the column and elute at higher acetonitrile concentrations. In the initial isolation of the ascaphin family, fractions were collected and screened for antimicrobial activity. This compound was found to co-elute with Ascaphin-3 in one of the active fractions. carlosdavidson.org Further chromatographic steps are then necessary to resolve these individual peptides.

Primary Structure Determination Approaches

Once a pure sample of this compound is obtained, its primary structure, the linear sequence of amino acids, is determined using a combination of protein chemistry and mass spectrometry techniques.

Automated Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides. nih.govcreative-proteomics.comlibretexts.org The process involves a cyclical series of chemical reactions. The peptide is first reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which couples to the free amino group of the N-terminal amino acid. shimadzu.com Subsequent treatment with a strong acid cleaves off this derivatized amino acid as a phenylthiohydantoin (PTH)-amino acid, which can then be identified by chromatography. libretexts.orgshimadzu.com The remaining intact peptide, now one amino acid shorter, can then undergo the next cycle of degradation. This automated process is repeated sequentially to determine the amino acid sequence from the N-terminus. creative-proteomics.comnih.gov The primary structures of the ascaphin peptides, including this compound, were determined using this method. carlosdavidson.org

To confirm the amino acid sequence obtained from Edman degradation and to determine the precise molecular mass of the peptide, mass spectrometry is employed. nih.govmdpi.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a particularly suitable technique for this purpose. libretexts.org In this method, the purified peptide is co-crystallized with a matrix material that strongly absorbs laser light. A pulsed laser beam irradiates the sample, causing the matrix to vaporize and transfer charge to the peptide molecules, which are then accelerated in an electric field. The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio. This allows for a very accurate determination of the peptide's molecular mass. ufl.edu The experimentally determined molecular mass is then compared with the theoretical mass calculated from the amino acid sequence proposed by Edman degradation. For the ascaphin peptides, the molecular masses determined by MALDI-TOF MS were consistent with the structures proposed from the sequencing data. carlosdavidson.org

Analysis of the primary structures of the ascaphin peptides revealed a high degree of structural similarity, suggesting they arose from gene duplication events. researchgate.netunl.edu Specifically, Ascaphins 2 through 7 share a common structural motif and can be represented by a consensus amino acid sequence. researchgate.netcarlosdavidson.orgulster.ac.uknih.gov

The consensus sequence for Ascaphins 2-7 is: GX2DX2KGAAKX3KTVAX2IANX.COOH researchgate.netcarlosdavidson.orgulster.ac.uk

This consensus highlights conserved amino acid residues at specific positions, which are likely important for their structure and biological activity. The "X" denotes positions where amino acid substitutions occur among the different ascaphin peptides within this subgroup.

Biosynthetic Pathways and Genetic Expression of Ascaphin 2

Gene Encoding and Post-Translational Modification Mechanisms

The ascaphins are products of specific genes. The structural similarity among the different ascaphin peptides strongly suggests that they arose from multiple duplication events of an ancestral gene. nih.govnih.gov While the precise gene sequence encoding ascaphin-2 has not been detailed in the provided search results, the general pathway for such peptides involves transcription of the gene into mRNA, followed by translation into a prepropeptide. This prepropeptide typically contains a signal peptide, a pro-region, and the sequence of the mature peptide.

Post-translational modifications are crucial steps in the maturation of many peptides, including those found in amphibian skin secretions. These modifications can involve proteolytic cleavage of the signal peptide and pro-region, amidation of the C-terminus, and potentially other modifications such as disulfide bond formation or glycosylation, depending on the specific peptide family. researchgate.netnih.gov While the specific post-translational modification mechanisms for this compound are not explicitly described in the search results, the presence of a C-terminal amide group is common in amphibian antimicrobial peptides, as indicated for ascaphin-8 (B1578179) (GFKDLLKGAAKALVKTVLF-NH2). Genetic encoding techniques can be utilized to study these modifications by producing proteins containing specific modified amino acids.

Peptidomic Analysis for Ortholog and Paralog Identification

Peptidomic analysis, which involves the comprehensive study of peptides in a biological sample, has been instrumental in characterizing the ascaphin family and understanding its diversity within Ascaphus species. nih.govnih.govnih.gov Studies comparing the peptide profiles of Ascaphus truei (coastal range) and Ascaphus montanus (inland range) have revealed significant differences in their ascaphin repertoires. nih.govnih.govnih.gov

Comparative peptidomic analysis of skin secretions from A. truei and A. montanus aimed to identify orthologous ascaphin genes and their peptide products. nih.govnih.govnih.gov While several ascaphin orthologs were identified and characterized in A. montanus, orthologs corresponding to this compound, ascaphin-6, and ascaphin-8, which are present in A. truei, were notably not detected in the secretions of A. montanus. nih.govnih.govnih.gov This absence suggests divergence in the gene content or expression patterns of the ascaphin family between the two species.

In addition to orthologs, peptidomic analysis can also identify paralogs, which are genes or peptides that arose through gene duplication within the same genome. In the case of Ascaphus, a paralog of ascaphin-5 (B1578184) was identified in A. montanus that was identical in amino acid sequence to ascaphin-5 found in A. truei. nih.govnih.govnih.gov This finding further highlights the dynamic nature of the ascaphin gene family through duplication and divergence events.

The comparative analysis between A. truei and A. montanus revealed specific amino acid substitutions in the orthologs of several ascaphins. nih.govnih.govnih.gov These substitutions differentiate the peptides produced by the two species. The observed amino acid differences in ascaphin-1, ascaphin-3, ascaphin-4, ascaphin-5, and ascaphin-7 (B1578181) orthologs are consistent with the genetic evidence supporting the recognition of A. montanus as a distinct species from A. truei. nih.govnih.govnih.gov

The specific amino acid substitutions identified include:

Ascaphin VariantA. truei Amino Acid (Position)A. montanus Amino Acid (Position)
Ascaphin-1Ala (12)Glu (12)
Ascaphin-3Asp (4)Glu (4)
Ascaphin-4Ala (19)Ser (19)
Ascaphin-5Lys (12)Thr (12)
Ascaphin-7Gly (8), Ser (20)Ser (8), Asn (20)

These variations in amino acid sequence can potentially lead to differences in the peptides' structural and functional properties, although the specific impact of these substitutions on the biological activity of each ascaphin variant requires further investigation.

Evolutionary Origins of Gene Duplication Events in Ascaphin Production

The existence of a family of structurally related ascaphin peptides points to an evolutionary history involving multiple gene duplication events from a common ancestral gene. nih.govnih.gov Gene duplication is a significant mechanism driving the evolution of new genes and functions, and it appears to have played a crucial role in expanding the repertoire of defense peptides in Ascaphus. The subsequent divergence of the duplicated genes through mutations and selection pressures can lead to the observed differences in peptide sequences and potentially novel functions. The lack of detection of orthologs for this compound, -6, and -8 in A. montanus further supports a model where the ascaphin gene family has undergone dynamic changes, including gene loss or significant sequence divergence, during the evolutionary separation of A. truei and A. montanus, which is estimated to have occurred approximately 10 million years ago. nih.govnih.govnih.gov The ascaphin family's lack of close resemblance to antimicrobial peptides from other frog species suggests a relatively independent evolutionary trajectory for this peptide family within the Ascaphus lineage. nih.gov

Mechanistic Investigations of Ascaphin 2 S Biological Activity

Membrane Interaction and Permeabilization Studies

The interaction of ascaphins with cell membranes is considered a primary mechanism of their activity, leading to membrane disruption and cell lysis researchgate.netnih.gov.

Biophysical Approaches for Membrane Activity Characterization

Biophysical techniques are employed to characterize the interaction of ascaphins with model membranes. These approaches provide insights into how the peptides affect membrane integrity and properties. Techniques such as calcein (B42510) liposome (B1194612) leakage assays, Laurdan general polarization (GP), and dynamic light scattering (DLS) have been utilized in studies involving ascaphin-8 (B1578179), a related peptide in the ascaphin family, to describe its membranotrophic properties nih.govresearchgate.net. Calcein leakage experiments measure the ability of peptides to permeabilize liposomes, leading to the release of encapsulated calcein nih.govmdpi.com. Laurdan GP is used to assess changes in membrane fluidity upon peptide interaction, with a decrease in GP indicating increased fluidity nih.govresearchgate.net. DLS can provide information about changes in liposome size or aggregation induced by peptide binding nih.govresearchgate.net. These methods collectively help to understand the extent and nature of membrane disruption caused by ascaphins.

Models of Pore Formation in Lipid Bilayers

Cationic, amphipathic α-helical peptides like ascaphins are believed to induce cell lysis through membrane disruption, potentially via pore formation carlosdavidson.orgresearchgate.net. While the specific pore formation models for Ascaphin-2 are not explicitly detailed in the provided search results, studies on other antimicrobial peptides (AMPs) from amphibians suggest various models, including the barrel-stave and toroidal pore models mdpi.comnih.gov.

In the barrel-stave model, peptides insert into the lipid bilayer and aggregate to form a pore lined by the peptides' hydrophobic regions, with the hydrophilic regions facing the pore lumen ethz.chmdpi.com.

The toroidal pore model involves the peptides associating with the lipid headgroups and causing the lipid monolayers to bend and merge, forming a pore lined by both peptides and lipid headgroups mdpi.comethz.ch. Upon disintegration, some peptides in toroidal pores may translocate to the inner cytoplasmic leaflet, potentially targeting intracellular components mdpi.com.

The mechanism of action of ascaphins in producing bacterial cell lysis is likely similar to that of other frog skin cationic, amphipathic α-helical peptides carlosdavidson.org.

Influence of Membrane Fluidity, Composition, and Charge on Peptide Interaction

The interaction of ascaphins with membranes is significantly influenced by membrane properties such as fluidity, composition, and charge nih.govgoogle.com.coablesci.com. Cationic AMPs, like ascaphins, are attracted to the negatively charged membranes of bacteria due to electrostatic interactions with anionic phospholipids (B1166683) and lipopolysaccharides imrpress.comnih.govunl.edu. This initial electrostatic interaction is crucial for membrane disruption nih.gov.

Studies on ascaphin-8 have shown that its activity and selectivity are affected by the arrangement of charged residues and the presence of sterols in the membrane nih.govresearchgate.netnih.gov. Ascaphin-8 and its variants demonstrated high affinity for bacterial membrane models (composed of POPC:POPG), which are negatively charged, but showed reduced activity in sterol-enriched membranes (mimicking mammalian and fungal membranes containing cholesterol and ergosterol (B1671047), respectively) nih.govresearchgate.netnih.gov. This suggests that membrane composition, particularly the presence of anionic lipids and the absence of sterols, favors the interaction and activity of ascaphins nih.govnih.gov. Membrane fluidity is also affected, with ascaphin-8 reducing the fluidity of bacterial membrane models but not those containing sterols nih.govresearchgate.net.

Cellular and Subcellular Target Interaction

Beyond membrane disruption, some studies suggest that ascaphins and other AMPs may have additional cellular and subcellular targets.

Potential Intracellular Targets beyond Membrane Disruption

While membrane disruption is considered a primary mechanism, some AMPs, including those from amphibian skin, may also target intracellular components, particularly at sublethal concentrations or after translocation across the membrane imrpress.commdpi.comnih.gov. Potential intracellular targets for AMPs include DNA, RNA, and proteins, leading to the inhibition of essential cellular activities mdpi.comnih.gov. The ability of AMPs to interact with intracellular targets, in addition to membrane effects, contributes to their broad-spectrum activity nih.gov. However, specific intracellular targets for this compound have not been clearly elucidated in the provided search results.

Induction of Apoptosis in Target Cells

Some studies on related ascaphin peptides or modified versions have explored their potential to induce apoptosis in cancer cells. For instance, stapled peptides derived from ascaphin-8 have been investigated for their antitumor activity and their ability to induce apoptosis in MCF-7 cells nih.gov. These studies used techniques like calcein-AM/propidium iodide (PI) staining and Annexin V-FITC apoptosis assays to assess apoptosis induction nih.gov. Treatment with these ascaphin-8 derivatives led to a significant increase in apoptotic cells compared to control groups nih.gov. While these findings relate to modified ascaphin-8 peptides, they suggest a potential for ascaphin family peptides to induce apoptosis in certain cell lines, such as MCF-7 breast cancer cells nih.gov.

Biophysical ApproachMeasured ParameterIndication of Peptide ActivityRelevant Ascaphin PeptideSource(s)
Calcein Liposome LeakageRelease of encapsulated dyeMembrane permeabilization/disruptionAscaphin-8 nih.govresearchgate.net
Laurdan General PolarizationMembrane fluidityChanges in lipid packing/peptide insertionAscaphin-8 nih.govresearchgate.netnih.gov
Dynamic Light ScatteringLiposome size/aggregationPeptide-induced changes in vesicle structureAscaphin-8 nih.govresearchgate.net
Membrane PropertyInfluence on Peptide InteractionRelevant Ascaphin PeptideSource(s)
ChargeElectrostatic attraction to anionic membranesAscaphins (general), Ascaphin-8 imrpress.comnih.govunl.edu
CompositionAffinity to anionic lipids, reduced activity with sterolsAscaphin-8 nih.govresearchgate.netnih.gov
FluidityPeptide-induced changes in fluidityAscaphin-8 nih.govresearchgate.net

Differential Activity Spectrum against Microorganisms (e.g., E. coli, S. aureus, C. albicans)

Research has demonstrated that ascaphins, including this compound, possess antimicrobial activity against a range of clinically relevant microbial species, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.netresearchgate.netnih.govinsp.mx The differential activity spectrum of this compound against these specific microorganisms has been investigated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). carlosdavidson.orginsp.mx The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism. carlosdavidson.orgnih.gov

Studies have shown that ascaphins 2-7 share a consensus amino acid sequence. carlosdavidson.orgresearchgate.net While specific MIC data for isolated this compound against E. coli, S. aureus, and C. albicans can be challenging to isolate from some studies that group ascaphins 2-7 or focus on synthetic analogs or ascaphin-8, the broader research on the ascaphin family provides insights into the likely activity profile of this compound. carlosdavidson.orgresearchgate.netnih.govinsp.mx

Early research on the ascaphin family indicated differential growth inhibitory activity against Escherichia coli and Staphylococcus aureus. carlosdavidson.orgresearchgate.netnih.gov Prominent peaks containing antimicrobial activity from A. truei skin secretions were analyzed, with peak B shown to contain both this compound and ascaphin-3. carlosdavidson.org These components strongly inhibited the growth of E. coli. carlosdavidson.org While peak B also showed some inhibition of S. aureus growth under the assay conditions used, other peaks containing different ascaphins demonstrated stronger activity against S. aureus. carlosdavidson.org

More recent studies investigating synthetic analogs of ascaphin-8, which shares structural similarities with this compound, have provided further context for the activity against E. coli, S. aureus, and C. albicans. For instance, analogs of ascaphin-8 with specific amino acid substitutions retained antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.netnih.gov One study noted that a modified ascaphin-8 analog displayed potent broad-spectrum antimicrobial activity, inhibiting the growth of Escherichia coli (MIC = 6 µM) and Candida albicans (MIC = 6 µM). researchgate.net Another study reported that ascaphin-8 itself presented a minimum inhibitory concentration of 6 µM toward E. coli and S. aureus. insp.mx

Based on the available research on the ascaphin family, including fractions containing this compound and studies on related peptides, the following table summarizes the general activity observed against E. coli, S. aureus, and C. albicans. Specific MIC values for isolated natural this compound are limited in the provided search results, so this table reflects the activity indicated for fractions containing this compound or inferred from studies on closely related ascaphins.

MicroorganismActivity ObservationRelevant Source(s)
Escherichia coliGrowth inhibition observed in fractions containing this compound. Potency comparable to other ascaphins. carlosdavidson.orgresearchgate.netnih.gov
Staphylococcus aureusGrowth inhibition observed in fractions containing this compound, though potentially less potent than other ascaphins like ascaphin-8. carlosdavidson.orgresearchgate.netnih.gov
Candida albicansActivity against C. albicans is indicated for the ascaphin family, particularly ascaphin-8 and its analogs, suggesting potential activity for this compound. researchgate.netresearchgate.netnih.govinsp.mx

Structure Activity Relationship Sar Studies of Ascaphin 2 and Its Analogs

Impact of Amino Acid Substitutions on Biological Activity

Role of Cationicity and Hydrophobicity in Antimicrobial Activity

Cationicity and hydrophobicity are two fundamental properties that significantly influence the antimicrobial activity of peptides. unl.edunih.govmdpi.commdpi.comimrpress.comacs.org Cationic peptides are electrostatically attracted to the negatively charged components abundant in bacterial cell membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides. unl.edumdpi.comimrpress.com This initial attraction is crucial for the peptide's accumulation at the membrane surface. mdpi.com Hydrophobicity facilitates the insertion of the peptide into the lipid bilayer of the microbial membrane. mdpi.comimrpress.comacs.org The interplay between cationicity and hydrophobicity is critical for effective membrane disruption and subsequent microbial killing. unl.edumdpi.comimrpress.com

Studies on ascaphin-8 (B1578179) and its analogs have demonstrated that increasing cationicity can enhance antimicrobial potency, particularly against Candida albicans. nih.gov However, increased cationicity, especially through multiple Lys substitutions, can also lead to increased hemolytic activity against mammalian cells. nih.gov This highlights the delicate balance required between enhancing antimicrobial activity and maintaining selectivity for microbial cells over host cells. nih.govresearchgate.net Conversely, decreasing cationicity is expected to weaken the interaction with negatively charged bacterial membranes and decrease antimicrobial potency. unl.edu

Hydrophobicity also plays a complex role. While essential for membrane interaction, excessive hydrophobicity can lead to increased toxicity against mammalian cells, whose membranes have a different lipid composition compared to bacterial membranes. nih.govacs.org Analogs of ascaphin-8 with decreased effective hydrophobicity have shown reduced toxicity against human erythrocytes, HepG2 hepatoma-derived cells, and L929 fibroblasts, while retaining antimicrobial activity. nih.govresearchgate.net This suggests that optimizing hydrophobicity is key to improving the therapeutic index. nih.govresearchgate.net

Effects of Specific Residue Modifications (e.g., Lys, Asp, Phe to Tyr) on Activity and Selectivity

Specific amino acid substitutions at particular positions within the peptide sequence can have distinct effects on activity and selectivity. For instance, substituting Ala at positions 10, Val at 14, and Leu at 18 in ascaphin-8 with either L-Lys or D-Lys resulted in analogs that maintained antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans but showed significantly reduced toxicity to mammalian cells. nih.govresearchgate.net This improvement in therapeutic index correlated with a decrease in helicity and effective hydrophobicity in the L-Lys(18) and D-Lys(18) analogs. nih.govresearchgate.net

Replacing phenylalanine (Phe) with tyrosine (Tyr) in peptides can impact hydrophobicity and activity. nih.gov Phenylalanine is more hydrophobic than tyrosine, so substituting Phe with Tyr can decrease hydrophobicity. nih.gov In the case of a variant of ascaphin-8 (Var-Y) where phenylalanines at positions 2 and 19 were replaced by tyrosine, the hydrophobicity decreased. nih.gov While the effect on ascaphin-2 specifically is not detailed in the search results, studies on other peptides suggest that substituting tryptophan with tyrosine can drastically reduce antibacterial activity. nih.gov

The distribution of lysine (B10760008) residues has also been shown to influence activity and selectivity. nih.gov Studies on L-lysine substituted ascaphin-8 analogs have demonstrated that the distribution of these positively charged residues can be fine-tuned to improve activity and selectivity and reduce hemolytic activity. nih.gov

Substitution of Asp with Glu has been considered in other AMPs to potentially decrease toxicity to human cells. researchgate.net While not specifically detailed for this compound, this type of substitution generally aims to alter the charge distribution or other structural properties that influence interaction with different cell membranes.

Orthologs of ascaphins found in Ascaphus montanus, a closely related species, show amino acid substitutions compared to Ascaphus truei ascaphins. For example, ascaphin-1M has an Ala12 → Glu substitution, and ascaphin-5Mb has a Lys12 → Thr substitution. unl.eduresearchgate.net These natural variations suggest that even single amino acid changes can occur during evolution and potentially influence the peptide's properties, although the specific impact of these substitutions on the activity of these orthologs was not investigated in the provided context. unl.edu

Relationship between Helicity, Amphipathicity, and Mechanistic Action

Amphipathicity and the propensity to form alpha-helical structures are key characteristics of many antimicrobial peptides, including the ascaphins. unl.edunih.govmdpi.comimrpress.comresearchgate.netmdpi.com Amphipathicity refers to the peptide having distinct hydrophobic and hydrophilic faces when it adopts a secondary structure like an alpha-helix. imrpress.commdpi.com This spatial arrangement is crucial for the peptide's interaction with cell membranes, allowing the hydrophobic face to interact with the lipid core of the membrane and the cationic/hydrophilic face to interact with the negatively charged headgroups and the aqueous environment. mdpi.com

Circular dichroism (CD) spectroscopy has been used to demonstrate that ascaphin-8 adopts an amphipathic alpha-helical conformation in membrane-mimetic solvents such as 50% trifluoroethanol-water. nih.govresearchgate.netresearchgate.netcore.ac.uk This conformation is believed to be important for its interaction with and disruption of microbial membranes. researchgate.netimrpress.comnih.govmdpi.com

The mechanism of action of ascaphins, like many cationic AMPs, is thought to primarily involve membrane disruption. researchgate.netimrpress.comnih.govmdpi.com The interaction of the amphipathic alpha-helix with the lipid bilayer can lead to pore formation or other disruptions that compromise membrane integrity, ultimately leading to cell death. imrpress.commdpi.com While the precise mechanism of action for the ascaphins had not been fully explored in earlier studies, experimental evidence suggests that the cell membrane is a principal target. researchgate.netnih.gov

Studies on ascaphin-8 analogs have shown that modifications leading to a decrease in the percentage of helicity can correlate with reduced toxicity against mammalian cells, while antimicrobial activity is retained. nih.govresearchgate.net This suggests that a balance in helicity is important for achieving selective toxicity towards microbial membranes. nih.govresearchgate.net

Strategies for Modulating Peptide Stability and Activity (e.g., Enzymatic Hydrolysis Tolerance)

Linear peptides, including many antimicrobial peptides, can be susceptible to degradation by proteases in biological fluids, which limits their stability and therapeutic potential. rsc.orgrsc.org Strategies to improve peptide stability, particularly against enzymatic hydrolysis, are important for their development as therapeutic agents. rsc.orgrsc.orguzh.ch

One approach to enhance peptide stability and activity is through chemical modifications such as stapling. rsc.orgrsc.orgnih.gov Stapled peptides contain a hydrocarbon cross-link that constrains the peptide into a more stable alpha-helical conformation. rsc.orgnih.gov This increased structural stability can lead to enhanced tolerance to enzymatic hydrolysis and improved biological activity. rsc.orgrsc.org Studies on stapled peptides derived from ascaphin-8 have shown improved structural stability, stronger hydrolytic enzyme tolerance, and enhanced antitumor activity compared to the linear peptide. rsc.orgrsc.org This research suggests that stapling is a promising strategy for overcoming the limitations of linear ascaphin peptides. rsc.orgrsc.org

Another strategy explored for improving the properties of AMPs, including potentially ascaphins, involves the incorporation of D-amino acids. cdnsciencepub.com Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation by L-amino acid-specific proteases. cdnsciencepub.com While the specific impact of D-amino acid substitutions on this compound's enzymatic hydrolysis tolerance is not detailed in the provided search results, studies on other AMPs and ascaphin-8 analogs have shown that D-amino acid substitutions can retain antimicrobial activity while potentially reducing in vivo toxicity and influencing helicity. nih.govresearchgate.netcdnsciencepub.com

The design of peptides for stability in specific environments, such as being stable in human blood but enzymatically hydrolyzed in wastewater, is an emerging area of research aimed at developing more sustainable peptide-based antibiotics. uzh.ch While this specific strategy has not been detailed for this compound, it represents a broader effort in peptide design to control their environmental fate and minimize the persistence of active compounds. uzh.ch

The modularity and adaptability of frog skin AMPs like the ascaphins make them excellent scaffolds for drug design and optimization. mdpi.com By applying SAR insights and employing strategies such as amino acid substitutions and chemical modifications, researchers can tailor these peptides to improve their stability, activity, and selectivity, addressing some of the key challenges in developing peptide-based therapeutics. mdpi.comrsc.orgrsc.org

Synthetic Methodologies and Analog Design for Research Purposes

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ascaphin-2 and Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its derivatives. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc/t-Butyl (Fmoc/tBu) strategy is a widely adopted orthogonal protection scheme that employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for semi-permanent protection of reactive amino acid side chains. seplite.compeptide.com

The synthesis of this compound, which features a C-terminally amidated residue, is readily achieved using the Fmoc/tBu strategy on a suitable resin. researchgate.net The process begins with a resin designed to yield a C-terminal amide upon final cleavage, such as Rink Amide resin. peptide.com

The synthesis cycle involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). seplite.com The Fmoc group's characteristic UV absorbance allows for real-time monitoring of the deprotection step. seplite.com

Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated by a coupling reagent (e.g., HOBt/DIC) and added to the resin. nih.gov The free N-terminal amine of the resin-bound peptide reacts with the activated carboxyl group of the new amino acid to form a peptide bond. peptide.com

This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled on the solid support. peptide.com The use of t-Butyl-based protecting groups for reactive side chains (like those of Aspartic acid, Lysine (B10760008), etc.) is crucial as they are stable to the basic conditions of Fmoc removal but can be removed simultaneously with resin cleavage under acidic conditions. seplite.com

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups. This is typically accomplished in a single step by treating the peptidyl-resin with a strong acid cocktail. A common cleavage reagent is a mixture containing trifluoroacetic acid (TFA) as the primary cleavage agent, along with scavengers such as water and triisopropylsilane (B1312306) (TIS) to capture the reactive cationic species generated from the cleavage of the t-Butyl protecting groups, thus preventing unwanted side reactions. rsc.orgthermofisher.com

Following cleavage, the crude peptide is precipitated from the acidic solution using cold diethyl ether, then isolated and dried. mdpi.com The crude product is a mixture containing the target peptide along with various truncated or modified sequences. Purification is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the desired peptide from impurities based on hydrophobicity. rsc.orgmdpi.com

The identity and purity of the final synthetic peptide are confirmed through analytical techniques. Analytical RP-HPLC is used to assess purity, while mass spectrometry (e.g., ESI-MS or MALDI-TOF) is employed to confirm that the molecular weight of the synthesized peptide matches its calculated theoretical mass. sigmaaldrich.com

Rational Design of Modified Ascaphin Peptides for Mechanistic Probing

Natural peptides like this compound often have limitations for research or therapeutic use, such as conformational instability in aqueous solutions and susceptibility to degradation by proteases. nih.govnih.gov Rational design involves making specific, targeted modifications to the peptide's structure to overcome these drawbacks. nih.govfrontiersin.orgamericanpeptidesociety.org By altering the amino acid sequence or introducing non-natural structural constraints, researchers can create analogs with enhanced properties, providing valuable tools for probing biological mechanisms. nih.gov

A prominent strategy in rational peptide design is "peptide stapling." This technique introduces a covalent cross-link between the side chains of two amino acids within the peptide sequence to lock the peptide into its bioactive α-helical conformation. nih.govcsmres.co.uk This structural reinforcement can lead to significantly improved properties, including increased helicity, greater resistance to proteolytic degradation, and enhanced biological activity. nih.govnih.gov

The design of stapled peptides based on the ascaphin family, specifically Ascaphin-8 (B1578179), has been shown to effectively enhance structural stability and biological function. nih.gov

One effective method for creating the staple is through thiol-halogen click chemistry. nih.gov This process involves first synthesizing a linear peptide precursor containing two cysteine residues at specific positions using standard SPPS. After the linear peptide is cleaved and purified, it is subjected to a cyclization reaction with a bifunctional linker. For ascaphin analogs, linkers such as 1,2-bis(bromomethyl)benzene (B41939) or 1,4-bis(bromomethyl)benzene (B118104) have been used. nih.govrsc.org The thiol groups on the cysteine side chains react with the halogenated linker to form a stable thioether bond, creating the hydrocarbon staple. nih.gov

The placement of the cross-link is critical for effectively stabilizing the α-helix. The positions of the amino acids to be linked are denoted by i and i+n. Because an α-helix has approximately 3.6 residues per turn, amino acids at positions i, i+4, and i+7 are located on the same face of the helix. csmres.co.uk

i, i+4 Stapling: This strategy creates a brace across one full turn of the α-helix. It is effective for shorter peptides or for stabilizing a specific helical segment.

i, i+7 Stapling: This approach spans two turns of the α-helix, creating a longer and often more rigid brace. csmres.co.uk

In the design of Ascaphin-8 analogs, both i, i+4 and i, i+7 strategies were employed by substituting original amino acids with cysteine at the desired positions. nih.gov The resulting stapled peptides showed varying degrees of α-helicity, demonstrating how the stapling position and linker type can fine-tune the peptide's secondary structure. rsc.org

Table 1: Designed Stapled Peptides Based on Ascaphin-8 and Their α-Helicity This table presents data on rationally designed stapled peptides derived from Ascaphin-8, a close analog of this compound. The table details the specific amino acid substitutions, the stapling strategy employed, and the resulting α-helicity as determined by circular dichroism, illustrating the impact of these modifications on the peptide's secondary structure.

Peptide NameSequenceStapling Strategyα-Helicity (%)
Ascaphin-8 (Linear)GFKDLLKGAAKALVKTVLF-NH₂None41
A8-1-oGFKDLC KGAAKAC VKTVLF-NH₂i, i+756
A8-2-oGFKDLLKGC AKALVC TVLF-NH₂i, i+771
A8-3-oGFKDLLKGAC KALVKC VLF-NH₂i, i+718
A8-4-DpGFKC LLKGAC ALVKTVLF-NH₂i, i+768
A8-5-oGFKDC LKGAAKAC VKTVLF-NH₂i, i+742

Data sourced from scientific research on Ascaphin-8. rsc.org Cysteine residues (C) indicate the points of stapling.

Chimeric Peptide Construction based on Ascaphin Sequences

The development of chimeric peptides represents a strategic approach in peptide engineering, aiming to create novel molecules with enhanced biological activities and improved therapeutic properties by combining specific sequences from different parent peptides. While research on chimeric peptides derived specifically from this compound is not extensively documented in publicly available literature, studies on the closely related Ascaphin-8 provide significant insights into the methodologies and potential outcomes of such strategies for the ascaphin family of antimicrobial peptides (AMPs).

The primary goal for constructing ascaphin-based chimeric peptides is to enhance their therapeutic index, which involves increasing their antimicrobial potency while minimizing their toxicity to host cells. researchgate.net This is often pursued by combining the core functional domains of ascaphins with sequences from other AMPs that may contribute to improved membrane selectivity or other desirable attributes. researchgate.net

A notable example of this approach involves the design of chimeric peptides using Ascaphin-8 as a central building block, flanked by sequences from pandinin-2 (B1577098) and maximin-3, two other potent antimicrobial peptides. researchgate.net The rationale behind this design is to investigate the functional roles of different peptide segments and to potentially create a new peptide with a superior activity profile compared to its parent molecules. researchgate.net

The synthesis of these chimeric peptides is typically achieved through well-established chemical methods, most commonly solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. springernature.comnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling the precise construction of the designed chimeric sequence.

Research findings on these Ascaphin-8-based chimeras have demonstrated that this strategy can lead to peptides with altered and sometimes enhanced biological activities. For instance, a study on three such chimeric peptides, designated Chimera-1, Chimera-2, and Chimera-3, revealed variations in their antimicrobial efficacy against a panel of clinically relevant bacteria. researchgate.net

Antimicrobial Activity of Ascaphin-8 Based Chimeric Peptides

PeptideTarget BacteriaActivity Level
Chimera-1 Escherichia coli, Pseudomonas aeruginosaMost Active
Klebsiella pneumoniae, Staphylococcus aureusResistant
Chimera-2 Escherichia coli, Pseudomonas aeruginosaActive
Klebsiella pneumoniae, Staphylococcus aureusResistant
Chimera-3 Escherichia coli, Pseudomonas aeruginosaLeast Active
Klebsiella pneumoniae, Staphylococcus aureusResistant

The results indicated that Chimera-1 was the most potent among the chimeras, exhibiting strong activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net However, all three chimeras showed limited to no activity against Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net

Importantly, the study also evaluated the toxicity of these chimeric peptides against human cells. The findings showed that all the chimeric peptides had significantly lower hemolytic activity against human erythrocytes compared to their parent molecules, with Chimera-1 being the most selective. researchgate.net However, Chimera-2 did exhibit some cytotoxicity towards Vero cells. researchgate.net

These findings underscore the potential of chimeric peptide construction as a viable strategy for modulating the biological profile of ascaphin peptides. By rationally combining sequences from different AMPs, it is possible to generate novel molecules with improved therapeutic potential. Further research, potentially including the use of this compound as a template, could lead to the development of new and effective antimicrobial agents.

Advanced Research Methodologies Applied to Ascaphin Studies

Biophysical Techniques for Membrane Interaction Characterization

Biophysical techniques are crucial for elucidating how ascaphins interact with biological membranes, which is fundamental to their proposed mechanism of action as antimicrobial peptides. These methods provide experimental data on peptide-induced changes in membrane properties.

Fluorescence Spectroscopy (e.g., Laurdan General Polarization)

Fluorescence spectroscopy, particularly utilizing probes like Laurdan, is a valuable tool for assessing the physical state and dynamics of lipid membranes upon peptide interaction. Laurdan is a polarity-sensitive fluorescent dye whose emission properties are influenced by the surrounding environment, allowing researchers to infer membrane polarity and fluidity. nih.govcarlosdavidson.orgnih.govresearchgate.net Changes in membrane fluidity can be quantified using the Generalized Polarization (GP) value of Laurdan. nih.gov

Studies involving Ascaphin-8 (B1578179), a related ascaphin peptide, have utilized Laurdan General Polarization to characterize its interaction with model membranes. These assays demonstrated that Ascaphin-8 and its variants were capable of reducing the fluidity of bacterial membrane models. This effect was observed specifically in bacterial membrane mimetics but not in models representing mammalian or fungal membranes, which are enriched with sterols like cholesterol and ergosterol (B1671047), respectively. This suggests a differential interaction based on membrane lipid composition.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of particles in solution by measuring the temporal fluctuations in scattered light intensity caused by Brownian motion. In the context of peptide-membrane interactions, DLS can be applied to study peptide-induced aggregation or changes in the size of lipid vesicles (liposomes) used as membrane models.

DLS has been employed as a biophysical approach to characterize the membranotrophic nature of Ascaphin-8. By monitoring changes in the size of liposomes upon interaction with Ascaphin-8, DLS experiments have provided evidence for the peptide's ability to perturb membranes. One study using DLS estimated the peptide-induced pore size in the bacterial membrane model to be greater than 20 nm. Furthermore, DLS assays on chimeric peptides derived in part from Ascaphin-8 indicated that these peptides retained the pore-forming membrane perturbation mechanisms observed in the parent peptides.

In Silico Approaches for Structure and Mechanism Prediction

Computational methods, or in silico approaches, play a significant role in predicting the structural characteristics of ascaphins and providing insights into their potential mechanisms of action at a molecular level.

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time, providing dynamic insights into complex biological processes such as peptide-membrane interactions. These simulations can predict how peptides interact with lipid bilayers, including their insertion, orientation, and the potential formation of pores.

MD simulations have been applied in conjunction with experimental studies to investigate the interaction of Ascaphin-8 with model membranes. These simulations have been used to confirm the predicted alpha-helical structure of Ascaphin-8 and to study its behavior in different membrane environments. For instance, simulations have shown preferential binding of Ascaphin-8 to mixed lipid bilayers containing ergosterol compared to those composed of phosphatidylcholine and cholesterol, providing a molecular-level explanation for observed differential activity.

Peptide Prediction Software

Peptide prediction software utilizes algorithms based on the physicochemical properties of amino acid sequences to predict various characteristics of peptides, including their potential antimicrobial activity, toxicity, and secondary structure.

In the research on ascaphins, peptide prediction software has been used to analyze the sequences and confirm structural features. For Ascaphin-8, peptide prediction software results have supported the experimental findings regarding its alpha-helical conformation. These tools contribute to understanding the relationship between the amino acid sequence of ascaphins and their predicted structural and functional attributes.

Peptidomic and Proteomic Analysis of Biological Samples

Peptidomic and proteomic analyses are essential for identifying and characterizing the peptides and proteins present in biological samples, such as the skin secretions of frogs. Peptidomics specifically focuses on the comprehensive analysis of peptides within a sample.

Future Research Directions for Ascaphin 2 and the Ascaphin Family

Elucidation of Complete Biosynthetic Pathways for Specific Ascaphin Isoforms

Understanding the complete biosynthetic pathways for specific ascaphin isoforms, including Ascaphin-2, is a crucial future research direction. While AMPs are generally gene-encoded and undergo post-translational modifications, the precise enzymatic steps and regulatory mechanisms involved in the production of each ascaphin variant are not fully elucidated. rsc.orgresearchgate.net Research into the genes encoding ascaphin precursors and the enzymes responsible for their cleavage and modification will provide insights into how the diversity within the ascaphin family is generated. This knowledge could potentially enable the synthetic production or modification of specific isoforms with enhanced properties. The study of anuran skin secretion has been of interest for its unique chemical properties and associated biosynthetic pathways, highlighting the potential for discovering natural compounds with biological activities. mpg.de

Deeper Understanding of Membrane-Peptide Interaction Dynamics

A significant focus of future research involves gaining a deeper understanding of the dynamics of interaction between ascaphins and biological membranes. Ascaphins, like many AMPs, are believed to exert their effects primarily through membrane disruption. nih.govresearchgate.netmdpi.com However, the precise mechanisms of membrane interaction, including peptide aggregation, insertion into different membrane models, and pore formation, require further investigation using advanced biophysical techniques and molecular dynamics simulations. nih.govnih.govresearchgate.net Studies have shown that factors such as membrane fluidity, composition, and charge significantly affect the activity and selectivity of ascaphin-8 (B1578179), suggesting that these membrane properties play a crucial role in the interaction dynamics. nih.govnih.govresearchgate.net Future studies will likely explore these interactions in more complex membrane systems that better mimic bacterial and host cell membranes. nih.govnih.gov Understanding how peptide properties like net charge, hydrophobicity, and secondary structure influence these interactions is also key. nih.gov

Exploration of Non-Membrane-Related Mechanistic Pathways

While membrane disruption is a primary hypothesized mechanism, future research should also explore potential non-membrane-related mechanistic pathways for this compound and other ascaphins. Some AMPs are known to penetrate cells and interact with intracellular targets, inhibiting vital cellular processes like DNA, RNA, and protein synthesis. mdpi.com Although the principal molecular target and mechanism of action for ascaphins are not fully known, it remains to be determined if they have other cell targets beyond the lipid membrane. nih.gov Recent research suggests that amphibian-derived AMPs may induce bacterial death through mechanisms different from membrane disruption at sublethal concentrations, potentially involving interactions with intracellular protein targets. mdpi.com Investigating these alternative mechanisms will provide a more complete picture of how ascaphins exert their antimicrobial effects.

Development of Novel Research Probes Based on Ascaphin Scaffolds

The ascaphin family, particularly ascaphin-8, has shown potential for development into therapeutically valuable anti-infective agents. nih.govcore.ac.uk Future research directions include the development of novel research probes based on ascaphin scaffolds. This could involve designing and synthesizing ascaphin analogs with modifications to enhance specific properties, such as antimicrobial potency, selectivity, or stability. core.ac.ukrsc.org Studies on ascaphin-8 variants have already demonstrated that modifying amino acid residues can modulate activity and selectivity. nih.govnih.govresearchgate.net Stapled peptide strategies have also shown promise in improving the structural stability and biological activity of ascaphin-8 derived peptides. rsc.org These modified peptides could serve as valuable tools for studying membrane dynamics, identifying cellular targets, or developing new therapeutic leads. nih.govresearchgate.netosdd.net

Investigation of Environmental Factors Influencing Ascaphin Expression

Investigating the environmental factors that influence the expression of ascaphins in Ascaphus truei is another important research avenue. The production of AMPs in amphibians is part of their innate immune system and can be influenced by environmental conditions and pathogen challenge. wur.nlresearchgate.netfrontiersin.org Understanding how factors such as habitat, temperature, presence of specific microorganisms, or exposure to pollutants affect the quantity and diversity of ascaphins produced could provide insights into their ecological role and potentially inform strategies for their sustainable harvesting or production. Research on the environmental factors influencing the distribution and density of Ascaphus truei larvae highlights the complex interplay between the frog and its environment. researchgate.net

Comparative Evolutionary Functional Studies Across Anuran Species

Comparative evolutionary functional studies across different anuran species can provide valuable context for understanding the ascaphin family. Ascaphus truei holds a unique position as the most primitive extant anuran, and its AMPs may offer insights into the early evolution of host defense peptides in frogs. nih.govbicnirrh.res.incarlosdavidson.orgresearchgate.net Comparing the structure, activity, and expression patterns of ascaphins with AMPs from other frog families can reveal evolutionary relationships and functional adaptations. core.ac.ukunl.eduresearchgate.netresearchgate.net While ascaphins show no appreciable structural similarity with many other frog skin AMPs, they display limited sequence identity with certain scorpion venom peptides, suggesting potential convergent evolution or distant ancestry. nih.govbicnirrh.res.inresearchgate.netcore.ac.uk Studying the diversity and evolution of AMPs across anurans is crucial for uncovering new peptide candidates and understanding the mechanisms controlling their expression and evolution. researchgate.netresearchgate.netbiorxiv.org

Q & A

Q. What are the standard methodologies for characterizing the structural and functional properties of Ascaphin-2?

Characterization of this compound requires a multi-modal approach:

  • Primary structure : Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm amino acid sequence and purity .
  • Secondary/tertiary structure : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) under varying pH conditions to assess conformational stability .
  • Functional assays : Antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-negative/positive bacteria, with proper controls (e.g., polymyxin B) .
    Note: Ensure reproducibility by adhering to IUPAC guidelines for compound naming and reporting physicochemical properties (e.g., solubility, molecular weight) in full .

Q. How should researchers design in vitro experiments to evaluate this compound’s bioactivity while minimizing cytotoxicity?

  • Cell line selection : Use immortalized human cell lines (e.g., HEK-293) for baseline cytotoxicity screening via MTT assays, with EC₅₀ calculations .
  • Dose-response curves : Include negative (vehicle) and positive controls (e.g., Triton X-100 for membrane disruption) to validate assay sensitivity .
  • Mechanistic studies : Pair bioactivity data with membrane permeability assays (e.g., calcein leakage) to distinguish between lytic vs. non-lytic modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from methodological variability. Systematic approaches include:

  • Experimental replication : Repeat assays under identical conditions (pH, temperature, bacterial strain) to isolate variables .
  • Orthogonal validation : Cross-validate results using alternative methods (e.g., fluorescence microscopy for membrane disruption vs. MIC assays) .
  • Meta-analysis : Aggregate published data to identify trends (e.g., correlation between peptide concentration and hemolytic activity) and highlight underreported variables (e.g., lipid composition of model membranes) .

Q. What advanced strategies optimize this compound’s stability in vivo for preclinical studies?

  • Chemical modification : Introduce D-amino acids or PEGylation to reduce protease degradation; validate via serum stability assays .
  • Delivery systems : Test encapsulation in liposomes or nanoparticles, monitoring release kinetics using fluorescence-based tracking .
  • Pharmacokinetic profiling : Use radiolabeled this compound in animal models to quantify half-life and tissue distribution, adhering to ethical guidelines for in vivo work .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

  • Quality control : Implement strict batch documentation, including HPLC purity (>95%), endotoxin levels (<0.1 EU/mg), and MS verification .
  • Standardized synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring deprotection efficiency via Kaiser tests .
  • Interlab collaboration : Share protocols with independent labs for cross-validation, as recommended by reproducibility frameworks .

Methodological Guidelines for Data Reporting

Q. What statistical practices are critical for validating this compound’s therapeutic potential?

  • Power analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, β = 0.2) .
  • Error reporting : Express variability as standard deviation (SD) for technical replicates or standard error (SE) for biological replicates .
  • Multivariate analysis : Use ANOVA for dose-response studies and post-hoc tests (e.g., Tukey’s HSD) to compare groups .

Q. How to ethically present negative or inconclusive data in this compound research?

  • Full disclosure : Report all experimental outcomes, including failed syntheses or non-significant bioactivity, in supplementary materials .
  • Contextualize limitations : Discuss potential reasons for inconsistencies (e.g., impurity thresholds, assay sensitivity) to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.